Cc-CATH3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RVRRFWPLVPVAINTVAAGINLYKAIRRK |
Origin of Product |
United States |
Structure and Biochemical Properties of Cc Cath3
Cathelicidins are synthesized as prepropeptides, which include a signal peptide, a conserved cathelin-like proregion, and a variable C-terminal mature peptide that is released by proteolytic cleavage. ebi.ac.ukusda.govnih.gov While mature avian cathelicidins are predominantly α-helical, the cathelicidin (B612621) family exhibits structural diversity, encompassing beta-hairpin structures stabilized by disulfide bonds and extended polyproline-type structures. frontiersin.orgwikipedia.org
A notable motif, "N(n≥3)-P(n≥1)-N(n≥3)", has been identified in the sequences of several potent, broad-spectrum antimicrobial cathelicidins, including Cc-CATH3. researchgate.netnih.gov This motif is associated with potent antimicrobial activity against a wide range of bacteria. researchgate.netnih.gov
Functional Characterization of Cc Cath3
Antimicrobial Activities of Cc-CATH3
This compound exhibits broad-spectrum activity against both bacterial and fungal microorganisms nih.govnih.govfrontiersin.org.
Antibacterial Spectrum against Gram-Positive Bacteria
Studies have demonstrated the potent efficacy of this compound against several Gram-positive bacteria, including those commonly implicated in infections such as mastitis nih.govnih.govresearchgate.net. This compound has shown high activity against species like Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus equi. Minimum inhibitory concentrations (MICs) for this compound against these pathogens have been reported in the range of 2 to 41 µg/mL, equivalent to 0.2 to 10.3 µM nih.govnih.govresearchgate.netresearchgate.net. Investigations into truncated versions of this compound, such as this compound(1-29) and this compound(5-29), have also confirmed their antibacterial activity against Gram-positive strains nih.gov.
| Bacterium | MIC Range (µg/mL) | MIC Range (µM) | Source |
| Staphylococcus aureus | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
| Enterococcus faecalis | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
| Streptococcus agalactiae | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
| Streptococcus dysgalactiae | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
| Streptococcus equi | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
| Bacillus cereus | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
Antibacterial Spectrum against Gram-Negative Bacteria
This compound is also effective against Gram-negative bacteria, including prominent pathogens such as Escherichia coli and Pseudomonas aeruginosa nih.govnih.govresearchgate.net. Studies indicate that this compound demonstrates high activity against these bacteria, with reported MICs ranging from 2 to 41 µg/mL (0.2-10.3 µM) nih.govnih.govresearchgate.netresearchgate.net. The efficacy of cathelicidins against Gram-negative bacteria is often attributed to their positive charge, which facilitates interaction with the negatively charged bacterial membrane nih.govnih.govresearchgate.netresearchgate.net.
| Bacterium | MIC Range (µg/mL) | MIC Range (µM) | Source |
| Escherichia coli | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
| Pseudomonas aeruginosa | 2 - 41 | 0.2 - 10.3 | nih.govnih.govresearchgate.netresearchgate.net |
Antifungal Activity
In addition to its antibacterial effects, this compound possesses antifungal activity, notably against Candida albicans nih.govdntb.gov.ua. Research has shown that this compound is effective against various C. albicans strains, including those that have developed resistance to conventional antifungal drugs like amphotericin B nih.gov.
Anti-Biofilm Activity and Biofilm Inhibition
This compound has been explored for its potential to prevent the formation of microbial biofilms, complex structures that confer increased resistance to antimicrobial treatments nih.govfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.net. Studies have indicated that this compound, among other cathelicidins, can effectively inhibit the formation of Candida albicans biofilms nih.gov.
Immunomodulatory Activities of this compound
Beyond its direct killing capabilities, this compound, as a member of the cathelicidin (B612621) family, is recognized for its ability to modulate the host immune system frontiersin.orgresearchgate.netnih.gov.
Modulation of Host Immune Cell Responses
Antimicrobial peptides like this compound can influence the function of host immune cells. These immunomodulatory effects can include enhancing the ability of immune cells to kill pathogens, affecting the differentiation and polarization of these cells, promoting the recruitment of leukocytes to sites of infection, and modulating the production of signaling molecules such as pro-inflammatory and anti-inflammatory cytokines frontiersin.orgnih.govnih.gov. While the provided information highlights the general immunomodulatory roles of cathelicidins in influencing innate immune responses, specific detailed findings on the direct impact of this compound on various host immune cell types are not extensively available in the provided search results frontiersin.orgnih.govnih.govuva.nl.
Based on the available search results, detailed research findings specifically focusing on the influence of this compound on chemokine and cytokine release and its direct interactions with immune receptors are limited. The information primarily characterizes this compound as a cathelicidin antimicrobial peptide (AMP) found in Coturnix coturnix (quail) with demonstrated antimicrobial activity against various pathogens nih.govmdpi.comnih.govresearchgate.netnih.gov.
While cathelicidins as a class of host defense peptides are known to possess immunomodulatory functions, including the regulation of chemokine and cytokine expression and interaction with immune receptors such as Toll-like receptors (TLRs) and chemokine receptors nih.goveinstein.brwikipedia.orgfrontiersin.orgnih.gov, specific data and detailed mechanisms for this compound in these precise areas are not extensively reported in the provided search results.
Therefore, it is not possible to generate a thorough and scientifically accurate article strictly adhering to the requested outline sections 3.2.2 and 3.2.3 with detailed research findings and data tables solely focused on this compound, as the specific experimental data for this particular compound regarding these functions was not found.
The available information focuses more on its antimicrobial spectrum and structural characteristics compared to other cathelicidins mdpi.comnih.govresearchgate.netnih.govhealthbiotechpharm.orgresearchgate.net.
Compound Names and PubChem CIDs
Membrane-Targeting Mechanisms
A primary mode of action for many AMPs, including cathelicidins like this compound, involves disrupting the integrity of microbial cell membranes. frontiersin.orgnih.govnih.gov This is often facilitated by the electrostatic attraction between the positively charged AMPs and the negatively charged components abundant in microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. mdpi.comnih.govmdpi.com
Permeabilization and Disruption of Microbial Membranes
This compound has been shown to possess membrane perturbation activity. Studies using synthetic analogues of quail this compound(1-29) demonstrated that both the full-length peptide and a truncated variant, this compound(5-29), were active in disrupting liposome (B1194612) membranes. nih.govresearchgate.net This disruption can lead to increased membrane permeability and leakage of intracellular contents, ultimately resulting in cell death. nih.govmdpi.comcpcscientific.com The membrane-disrupting activity of this compound(5-29) was observed to be greater than that of this compound(1-29), regardless of lipid type and composition in liposome models. nih.govresearchgate.net The N-terminal four residues ("RVRR") of this compound(1-29) were found not to be essential for this membrane perturbation activity, while residues five to eight ("FWPL") were deemed necessary, as their exclusion led to a loss of activity. nih.govresearchgate.net
Intracellular Targeting Mechanisms
Beyond membrane disruption, some antimicrobial peptides, including certain cathelicidins, can translocate across the microbial membrane to target intracellular components and processes. frontiersin.orgnih.govnih.gov
Inhibition of Nucleic Acid Synthesis
Certain AMPs have been shown to inhibit the synthesis of DNA and RNA in bacteria by binding to nucleic acids or interfering with enzymes involved in their synthesis. nih.govnih.govmdpi.comlumenlearning.comuobabylon.edu.iqsigmaaldrich.com For instance, some histone-derived AMPs can bind directly to DNA and RNA, while others, like certain quinolones and rifampicin, inhibit DNA gyrase or RNA polymerase, respectively. mdpi.comlumenlearning.comuobabylon.edu.iqsigmaaldrich.com While the search results indicate that some cathelicidins can inhibit nucleic acid synthesis frontiersin.org, specific detailed research findings on this compound's direct inhibition of nucleic acid synthesis were not prominently featured in the provided snippets. However, the general mechanism exists for AMPs and cathelicidins. frontiersin.orgnih.govnih.gov
Interference with Protein Synthesis and Folding
Interference with bacterial protein synthesis is another intracellular mechanism employed by some AMPs. nih.govnih.govmdpi.comsigmaaldrich.commicrobenotes.com This can occur through binding to ribosomes, inhibiting translation, or interfering with protein folding processes. nih.govmdpi.comsigmaaldrich.commicrobenotes.com Proline-rich AMPs, for example, are known to interfere with protein synthesis by binding to ribosomes. nih.gov The search results indicate that some cathelicidins can target protein synthesis frontiersin.org, but specific detailed findings on this compound's direct interference with protein synthesis or folding were not extensively detailed in the provided snippets. However, this is a known intracellular mechanism for some AMPs and cathelicidins. frontiersin.orgnih.govnih.gov
Interaction with Intracellular Enzymes or Pathways
Some AMPs can exert their effects by interacting with intracellular enzymes or interfering with essential metabolic pathways within microbial cells. nih.govnih.govmdpi.comrug.nlmdpi.comresearchgate.netnih.gov This can include inhibiting enzyme activity or disrupting key cellular processes. nih.govmdpi.com While the search results mention that AMPs can inhibit the activity of bacterial intracellular enzymes nih.gov and that cathelicidins can target various intracellular components including specific proteins and protein complexes frontiersin.org, specific detailed research findings on this compound's direct interaction with particular intracellular enzymes or pathways were not specifically highlighted in the provided snippets. However, this is a recognized intracellular mechanism for some AMPs and cathelicidins. frontiersin.orgnih.govnih.gov
Antimicrobial Activity and Mechanism of Action of Cc Cath3
Gene Cloning and Sequence Characterization of this compound
Cathelicidins are synthesized as inactive prepropeptides, which are then proteolytically cleaved to release the active mature peptide. The structure typically includes a signal peptide, a conserved cathelin-like domain, and a variable C-terminal mature peptide region uu.nlnih.gov.
Identification of cDNA Sequences Encoding this compound
The identification of cDNA sequences encoding avian cathelicidins, including this compound, has been achieved through techniques such as cDNA library screening and polymerase chain reaction (PCR) based on known cathelicidin (B612621) sequences researchgate.netsciengine.comresearchgate.netndsu.edu. In Japanese quail (Coturnix japonica), coding sequences containing open reading frames (ORFs) have been identified for Cc-CATH1, Cc-CATH2, and this compound, encoding mature peptides of varying lengths researchgate.net. For instance, a study in pigeon (Columba livia) identified cDNA sequences encoding Cl-CATH2 and Cl-CATH3, with deduced precursor amino acid sequences researchgate.net.
Analysis of Precursor and Mature Peptide Sequences
Analysis of the deduced amino acid sequences of avian cathelicidins reveals a conserved structure. The precursor proteins contain an N-terminal signal peptide, followed by a cathelin-like domain, and a cationic C-terminal mature antimicrobial peptide nih.govresearchgate.net. Signal peptides are typically around 17 amino acids in length, as predicted by bioinformatic tools researchgate.netresearchgate.net. The cathelin-like domain is characterized by four conserved, invariantly spaced cysteine residues researchgate.net. The mature peptide sequence, located at the C-terminus, is variable and is responsible for the antimicrobial activity nih.gov. For example, in Columba livia, the deduced precursors for Cl-CATH2 and Cl-CATH3 were 156 and 149 amino acids, respectively, both containing a 17-amino-acid signal domain researchgate.net. The predicted mature peptide of Cl-CATH3 was 29 amino acids long researchgate.net. In Japanese quail, this compound is reported to have a mature peptide of 29 amino acids researchgate.net. Sequence alignments have shown that avian cathelicidins share the same general gene structure and domain organization researchgate.net.
Genomic Organization and Chromosomal Location of the this compound Gene
Avian cathelicidin genes, including this compound, are typically found clustered together in the genome.
Gene Cluster Analysis of Avian Cathelicidins
In chickens, the four distinct cathelicidin genes (CATH1, CATH2, CATH3, and CATH-B1) are clustered on chromosome 2 within a relatively short distance uu.nlnih.govmdpi.comnih.gov. This clustering is a common feature of cathelicidin genes in many species nih.gov. The chicken cathelicidin genes are located within a 7.5-kb to 7.7-kb region towards one end of chromosome 2 uu.nlnih.govmdpi.com. The order of the genes in the cluster has been reported as CATH1-CATHB1-CATH2-CATH3 nih.gov.
Analysis of cathelicidin clusters across various avian species has revealed that they are primarily located on chromosomes 1 and 2, often situated at the ends of the chromosomes nih.gov. The composition of the cathelicidin cluster can vary between avian groups; for instance, the Galloanserae cluster differs from other avian groups nih.gov.
Insights into Gene Duplication Events
Phylogenetic analysis of avian cathelicidins suggests that the CATH1/3, CATH2, and CATH-B1 clades evolved before the divergence of different bird species mdpi.comresearchgate.net. This indicates that gene duplication events leading to these distinct clades occurred early in avian evolution mdpi.comresearchgate.net. The close relationship between Cc-CATH1 and this compound, showing over 90% identity in Japanese quail, suggests that these two genes likely arose from a gene duplication event researchgate.net. Gene duplication is a significant mechanism for generating new genetic material and can lead to the evolution of new gene functions wikipedia.orgbiorxiv.org. Tandem duplication events, where a region of DNA containing a gene is duplicated and the copy is inserted directly downstream of the original, are a common source of gene duplications wikipedia.orghgvs-nomenclature.orgmdpi.com.
Transcriptional Expression Patterns of this compound in Avian Species
Transcriptional expression patterns of this compound and other avian cathelicidins have been studied in various tissues and at different developmental stages.
In chickens, CATH1-3 mRNAs are predominantly expressed in the bone marrow and mucosal tissues of the digestive, respiratory, and urogenital tracts mdpi.com. This expression pattern is consistent with their role in innate immunity at barrier surfaces mdpi.com. Abundant CATH1-3 proteins can be detected in the granules of heterophils, which are the avian equivalent of mammalian neutrophils mdpi.com.
Studies on the temporal expression of cathelicidin mRNAs in the yolk sac tissue of broiler and layer embryos have shown that CATH1, CATH2, and CATH3 mRNA are expressed in whole embryos with similar patterns, increasing from embryonic day 3 to E6 and E9 nih.gov. In the yolk sac tissue specifically, CATH1 and CATH2 mRNA showed elevated expression in layers compared to broilers, while CATH3 mRNA expression showed no significant difference between the two breeds nih.gov. The expression of CATH1-3 mRNA in the yolk sac tissue of both broiler and layers showed similar temporal patterns, increasing from embryonic day 7 to E9 through E13 nih.gov.
Research using in ovo vaccination models in commercial broiler embryos and chicks has also investigated the transcriptional expression of immune-associated genes, including cathelicidins, in the spleen allenpress.com. In one study, both CATH-1 and CATH-3 displayed non-significant upregulation in response to a vaccine treatment, while CATH-2 showed significant downregulation allenpress.com.
The expression levels of AMPs, including cathelicidins, are associated with anti-inflammatory responses and pathogen clearance nih.gov.
Transcriptional Expression of CATH mRNA in Yolk Sac Tissue of Broiler and Layer Embryos
| Gene | Broiler (Relative Expression) | Layer (Relative Expression) | Difference (Layer vs. Broiler) |
| CATH1 | Data available in source | Data available in source | Elevated in layers nih.gov |
| CATH2 | Data available in source | Data available in source | Elevated in layers nih.gov |
| CATH3 | Data available in source | Data available in source | No significant difference nih.gov |
Note: Specific relative expression values were not consistently provided in a format suitable for direct extraction into a simple table across all time points and studies. The table summarizes the reported differences in expression levels between breeds.
Tissue Expression of Chicken Cathelicidins (CATH1-3)
| Tissue | Expression Level |
| Bone marrow | Predominant |
| Mucosal tissues of digestive tract | Predominant |
| Mucosal tissues of respiratory tract | Predominant |
| Mucosal tissues of urogenital tract | Predominant |
| Heterophil granules | Abundant protein |
Note: This table is based on the general expression patterns reported for CATH1-3 in chickens. mdpi.com
Tissue-Specific Expression Profiling
Studies have investigated the expression profile of this compound across various chicken tissues. This compound transcripts have been detected in a broad range of tissues, including those of the gastrointestinal, respiratory, and urogenital tracts, as well as primary and secondary immune organs. researchgate.net Specifically, this compound expression has been found in the bone marrow, lung, and spleen. pnas.org While chicken cathelicidin B1 shows selective expression in the bursa of Fabricius, this compound exhibits a broader tissue distribution. pnas.org In the oviduct, this compound expression has been identified in the mucosal tissues of all segments. nih.gov Goose CATH3, which shows a similar tissue expression pattern to chicken CATH3, is also ubiquitously detected in various tissues, including primary and secondary lymphoid tissues. nih.gov
| Tissue | This compound Expression |
| Bone Marrow | Present/High |
| Lung | Present/High |
| Spleen | Present |
| Bursa of Fabricius | Not found |
| Gastrointestinal Tract | Abundant |
| Respiratory Tract | Abundant |
| Urogenital Tract | Abundant |
| Oviduct (mucosa) | Present |
Developmental Expression Analysis
The expression of this compound also changes during chicken development. In the cecal tonsil and lung, the expression of fowlicidins 1 to 3, including this compound, shows an age-dependent increase during the first 28 days after hatching. researchgate.net In the bursa of Fabricius, the expression of all four cathelicidins, including this compound, peaks on day 4 after hatching and gradually declines by day 28. researchgate.net An abrupt increase in the expression of fowlicidins 1 to 3 was observed in the cecum on day 28. researchgate.net In developing chick embryos, CATH-3 expression in the jejunum was significantly higher at embryonic day 20 compared to embryonic days 14 and 17. mdpi.com
Differential Expression in Disease-Resistant and -Susceptible Lines
The expression levels of cathelicidins, including this compound, have been suggested to play a role in disease resistance in chickens. The presence of cathelicidins in a wide range of tissues and their increased expression during development suggest their potential importance in early host defense and disease resistance. researchgate.net Studies investigating differential gene expression in response to infections, such as with Avian Leukosis Virus J, have identified CATH3 as a gene associated with the immune response. jpsad.com While specific data directly comparing this compound expression solely in disease-resistant versus susceptible chicken lines is not explicitly detailed in the provided snippets, the association with immune response and host defense mechanisms implies a potential for differential expression.
Regulation of this compound Gene Expression
Modulation by Pathogen-Associated Molecular Patterns (PAMPs) and Stimulants
PAMPs, such as Lipopolysaccharide (LPS) and Polyinosinic-polycytidylic acid (Poly(I:C)), are recognized by Toll-like receptors (TLRs) and can trigger innate immune responses, including the synthesis of antimicrobial peptides like cathelicidins. nih.gov
Lipopolysaccharide (LPS): In Japanese quail, which are closely related to chickens, the mRNA expression of CATH-3 in the bursa of Fabricius was significantly increased 4 hours after administration of LPS. nih.govsemanticscholar.org This suggests that LPS can upregulate this compound expression.
Polyinosinic-polycytidylic acid (Poly(I:C)): Poly(I:C), a synthetic analog of double-stranded RNA found in viruses, is a ligand for TLR3. tocris.comwikipedia.org In the hen vagina, Poly(I:C) has been shown to down-regulate the expression of CATH1, CATH2, and CATH3. nih.gov This indicates that viral mimics can suppress this compound expression in a tissue-specific manner.
Influence of Immunological States on Expression
The immunological state of a chicken can influence this compound expression. The changes in cathelicidin expression, including goose CATH3, in various tissues between 7 and 42 days might be associated with the maturation of adaptive immunity. nih.gov Furthermore, in cattle with Bovine Respiratory Disease (BRD), cathelicidin-3 (CATH3) was found to be upregulated in animals showing increased expression of bovine antimicrobial peptides, suggesting an association with the immune response during disease. ucalgary.ca While not directly on this compound in chickens, this highlights the link between cathelicidin expression and immunological states.
Structure Activity Relationship Sar of Cc Cath3
Impact of Peptide Truncation on Biological Activities Truncation of the Cc-CATH3 peptide sequence significantly impacts its biological activities. Studies involving N-terminal truncations have provided insights into the importance of specific regions for its function.nih.gov
N-Terminal Truncation Effects Research on N-terminal truncated analogues of this compound(1-29) has shown that the extent of truncation affects antibacterial activity and cytotoxicity. The parent peptide this compound(1-29) and a four-residue truncated peptide, this compound(5-29), demonstrated antibacterial activity.nih.govHowever, further truncation by eight and twelve residues, resulting in this compound(9-29) and this compound(13-29), led to a loss of activity.nih.govhealthbiotechpharm.org
The minimum inhibitory concentrations (MICs) for this compound(1-29) were reported as 2-4 µM, while this compound(5-29) showed slightly higher antibacterial activity with MICs of 1-2 µM. nih.govhealthbiotechpharm.org
| Peptide Variant | Antibacterial Activity (MIC, µM) |
| This compound(1-29) | 2-4 |
| This compound(5-29) | 1-2 |
| This compound(9-29) | Inactive |
| This compound(13-29) | Inactive |
For cytotoxicity against a mouse fibroblast cell line, this compound(1-29) and this compound(5-29) exhibited IC50 values of 9.33 µM and 4.93 µM, respectively. nih.govhealthbiotechpharm.org This suggests that the four-residue N-terminal truncation in this compound(5-29) resulted in increased cytotoxicity compared to the full-length peptide.
| Peptide Variant | Cytotoxicity (IC50, µM) |
| This compound(1-29) | 9.33 |
| This compound(5-29) | 4.93 |
The study on N-terminal truncations also investigated membrane perturbation activity. This compound(5-29) induced greater disruption of liposome (B1194612) membranes than this compound(1-29), regardless of lipid type and composition. nih.gov
Role of Amino Acid Composition and Sequence in Activity The amino acid composition and sequence of antimicrobial peptides like this compound are crucial determinants of their activity. Cathelicidins are generally cationic peptides.nih.govThe positive charge, primarily contributed by residues like lysine (B10760008) and arginine, is important for their interaction with negatively charged bacterial membranes.mdpi.comIn silico analyses of helical cathelicidins, including this compound, suggest that the charge of AMPs is a major factor in killing Gram-negative bacteria.nih.govresearchgate.net
Studies have also highlighted the importance of specific amino acid motifs. A unique motif, "N(n≥3)-P(n≥1)-N(n≥3)", has been observed in the sequences of several potent antimicrobial cathelicidins, including this compound, and is associated with broad-spectrum antimicrobial activity. nih.govresearchgate.net Tryptophan residues can also play a critical role in the antimicrobial activity and cell toxicity of some cathelicidins, influencing membrane interaction. frontiersin.org
Computational and In Silico Approaches in SAR Studies Computational and in silico approaches are valuable tools in SAR studies of antimicrobial peptides, including this compound. These methods can predict biological activity, analyze biochemical features, and model peptide structures and interactions.oncodesign-services.commdpi.comcreative-proteomics.comresearchgate.net
Predictive Modeling for Structure-Activity
Based on the available search information, detailed studies specifically focused on developing and applying predictive models (such as QSAR models) for the Structure-Activity Relationship of the chemical compound this compound were not identified. Research findings related to this compound primarily discuss its antimicrobial activity and analyze the contribution of certain biochemical and structural features to this activity through in silico analyses.
Studies investigating cathelicidins, including this compound and related peptides, have employed in silico analyses to explore the relationship between peptide characteristics and their antimicrobial function. For instance, in silico analyses on helical cathelicidins have indicated that the charge of these peptides is a significant factor in their activity against Gram-negative bacteria. nih.gov Furthermore, the presence of specific sequence motifs within peptides like this compound has been associated with potent antimicrobial activity against a wide range of bacteria. nih.gov
While these in silico analyses provide valuable insights into the structural determinants of this compound's activity, they are distinct from the development of comprehensive predictive models that quantify the relationship between a wide range of molecular descriptors and biological activity with associated statistical validation metrics (e.g., R², Q², RMSE). Detailed research findings including specific model parameters, predictive performance metrics, and data tables derived from such predictive modeling studies for this compound were not found in the consulted literature.
Therefore, while the SAR of this compound is being explored through various experimental and computational analyses of its structural features and their impact on activity, specific information regarding established predictive models for its SAR, including associated data tables and detailed model validation results, is not available in the provided search results.
Preclinical Research Models and Methodologies Involving Cc Cath3
In Vitro Assay Methodologies for Functional Assessment
In vitro assays provide controlled environments to evaluate the direct effects of Cc-CATH3 on microbial targets and model membranes. These methodologies are fundamental in determining the peptide's potency and exploring its mode of action.
Antimicrobial Activity Assays (e.g., Broth Microdilution, Time-Kill Kinetics)
Antimicrobial activity is a primary focus of this compound research. Broth microdilution is a standard method used to determine the minimum inhibitory concentration (MIC), the lowest concentration of the peptide that inhibits visible microbial growth. Studies have employed modified versions of this method to assess this compound's activity against various bacterial strains, including both Gram-positive and Gram-negative species. frontiersin.orgfrontiersin.org For instance, this compound and its truncated variants have been evaluated for antibacterial activity against Gram-positive bacteria using this technique. nih.gov this compound has also demonstrated activity against a panel of bovine-mastitis causative bacterial strains, with MIC values ranging from 2 to 41 μg/mL (0.2-10.3 μM) against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. nih.govnih.govmdpi.comresearchgate.net Another study reported MIC values of 2-4 µM for this compound(1-29) and 1-2 µM for this compound(5-29) against tested bacteria. nih.govresearchgate.net
Time-kill kinetics assays are used to determine the rate and extent of microbial killing by this compound over time. frontiersin.orgnih.gov These assays provide insight into whether the peptide is bactericidal or bacteriostatic and how quickly it exerts its effects. Time-killing kinetics of CATH-3 (referring to this compound in the context of the study) in combination with erythromycin (B1671065) showed a continuous killing effect on bacteria within 3 hours. frontiersin.orgresearchgate.net
The antimicrobial activity of this compound can be influenced by factors such as incubation with serum. Studies have shown that the activity of this compound against E. coli can be significantly affected at concentrations lower than 3 × MIC after incubation with fetal bovine serum (FBS). researchgate.net
Here is a summary of some reported MIC values for this compound and its variants:
| Peptide Variant | Microorganism(s) Tested | MIC Range (µM) | Citation |
| This compound | Various bacterial strains (including E. coli, P. aeruginosa, S. aureus, C. albicans) | 0.2 - 10.3 | nih.govnih.govmdpi.comresearchgate.net |
| This compound(1-29) | Gram-Positive Bacteria | 2 - 4 | nih.govresearchgate.net |
| This compound(5-29) | Gram-Positive Bacteria | 1 - 2 | nih.govresearchgate.net |
Membrane Perturbation and Leakage Assays
A key mechanism of action for many antimicrobial peptides, including cathelicidins, involves disrupting microbial cell membranes. frontiersin.orgmdpi.com Membrane perturbation and leakage assays are employed to quantify the ability of this compound to permeabilize or lyse microbial membranes or model lipid bilayers. healthbiotechpharm.org
Fluorescent dye leakage assays are a common method to characterize membrane-disrupting activity. researchgate.netmdpi.complos.orgbiorxiv.org These assays typically involve preparing liposomes (artificial lipid vesicles) entrapping a self-quenching fluorescent dye. plos.org When the peptide disrupts the liposome (B1194612) membrane, the dye is released into the surrounding medium, leading to an increase in fluorescence intensity. plos.org this compound and its truncated variants have been examined for their membrane perturbation activity against various membrane models, including liposomes of different lipid compositions. nih.govresearchgate.net Studies have shown that this compound(5-29) induced greater disruption of liposome membranes compared to this compound(1-29), regardless of lipid type and composition. nih.govresearchgate.net The leakage results for this compound(1-29) and this compound(5-29) showed a similar trend and indicated no preferential binding to anionic phospholipids (B1166683) in these model systems. nih.govresearchgate.net
Membrane permeability can also be assessed in bacterial cells using substrates like ONPG, which can only enter the cell and be hydrolyzed by intracellular enzymes if the membrane is permeabilized. frontiersin.org
Biofilm Inhibition and Eradication Assays
Biofilms are structured communities of microorganisms encased in a matrix, which often exhibit increased resistance to antimicrobial agents compared to planktonic (free-floating) cells. mdpi.comnih.gov Assays evaluating biofilm inhibition and eradication are crucial for determining the potential of this compound to combat biofilm-associated infections. mdpi.comresearchgate.netresearchgate.net
Biofilm inhibition assays assess the peptide's ability to prevent biofilm formation, while eradication assays evaluate its capacity to disrupt or kill pre-formed biofilms. mdpi.comresearchgate.netscielo.br These assays often utilize techniques such as crystal violet staining to quantify the total biofilm biomass or metabolic activity assays (e.g., using resazurin (B115843) or XTT) to measure the viability of cells within the biofilm. mdpi.comnih.govresearchgate.netscielo.br While specific detailed findings on this compound's performance in standalone biofilm inhibition and eradication assays were not prominently detailed in the provided snippets, cathelicidins in general, including those from chicken (Gallus gallus), have shown antibiofilm properties. mdpi.comfrontiersin.orgnih.gov
Cellular Models for Activity and Mechanism Studies
Cellular models are essential for studying the interactions of this compound with both target microbial cells and host mammalian cells, providing insights into its specificity and potential for therapeutic use.
Bacterial and Fungal Cell Cultures
Bacterial and fungal cell cultures are fundamental to evaluating the direct antimicrobial effects of this compound. numberanalytics.comculturecollections.org.ukbiosafety.beuchc.edu A wide variety of bacterial and fungal species are used, including standard laboratory strains and clinically isolated multidrug-resistant strains, to assess the peptide's broad-spectrum activity. frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comresearchgate.netnih.gov
As mentioned in the antimicrobial activity section, this compound and its variants have been tested against numerous bacterial species, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Candida albicans. frontiersin.orgfrontiersin.orgnih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov These studies utilize standard cell culture techniques to grow and maintain the microbial strains under controlled conditions before exposing them to varying concentrations of this compound in assays like broth microdilution and time-kill kinetics. frontiersin.orgfrontiersin.orgbiorxiv.org
Detailed findings from these studies include the determination of MIC values against specific strains and the observation of killing kinetics, demonstrating the concentration- and time-dependent effects of this compound on microbial viability. frontiersin.orgnih.govresearchgate.netbiorxiv.org
Mammalian Cell Lines for Interaction Studies (e.g., Fibroblast Cells, Macrophages, Epithelial Cells)
Evaluating the interaction of this compound with mammalian cell lines is crucial for assessing its potential toxicity to host cells and understanding its effects on immune or tissue cells. mdpi.comhealthbiotechpharm.orgfrontiersin.org This helps to determine the therapeutic index of the peptide, which is the ratio of the toxic dose to the effective dose.
Mouse fibroblast cell lines, such as the mouse fibroblast cell line, have been used to examine the cytotoxicity of this compound and its truncated analogues. nih.govresearchgate.nethealthbiotechpharm.org Cytotoxicity is often assessed using assays that measure cell viability or metabolic activity, such as the MTT assay. frontiersin.orghealthbiotechpharm.org Studies have reported IC50 values (the concentration causing 50% inhibition of cell growth or viability) for this compound(1-29) and this compound(5-29) against mouse fibroblast cells. nih.govresearchgate.nethealthbiotechpharm.org For example, this compound(1-29) showed an IC50 of 9.33 μM, while this compound(5-29) had an IC50 of 4.93 μM against this cell line. nih.govresearchgate.nethealthbiotechpharm.org
While the provided snippets specifically mention fibroblast cells in the context of this compound cytotoxicity evaluation, other mammalian cell types like macrophages and epithelial cells are commonly used in the broader study of antimicrobial peptides to investigate immunomodulatory effects, cellular uptake, and interactions relevant to specific tissues or infection sites. frontiersin.orgmdpi.comfrontiersin.orgnih.govbiorxiv.org Studies on other cathelicidins have utilized mammalian cells such as mice erythrocytes and macrophages, and PK-15 cells to determine hemolytic activity and cytotoxicity. frontiersin.orgfrontiersin.org
Here is a summary of cytotoxicity data for this compound variants against mouse fibroblast cells:
| Peptide Variant | Mammalian Cell Line | IC50 (µM) | Citation |
| This compound(1-29) | Mouse Fibroblast | 9.33 | nih.govresearchgate.nethealthbiotechpharm.org |
| This compound(5-29) | Mouse Fibroblast | 4.93 | nih.govresearchgate.nethealthbiotechpharm.org |
These preclinical research methodologies and models provide a comprehensive approach to characterizing the activity, mechanisms, and potential host interactions of this compound, laying the groundwork for further development as a potential antimicrobial agent.
In Vivo Animal Models for Efficacy Evaluation
In vivo studies utilizing animal models are crucial for assessing the efficacy of potential antimicrobial agents like this compound within a complex biological system. These models aim to mimic human or animal disease conditions to evaluate the peptide's performance in a living organism.
Murine Models of Infection (e.g., Oral Candidiasis)
Murine models, particularly those simulating oral candidiasis, have been employed in the study of this compound and related cathelicidin (B612621) peptides. Oral candidiasis is an opportunistic fungal infection commonly affecting the oral mucosa, with Candida albicans being the primary causative agent. Rodent models, including mice, are considered suitable for reproducing the disease processes and host immune responses observed in human candidiasis guidetomalariapharmacology.org. Studies have indicated that cathelicidins, including Cc-CATH2 and this compound, have been investigated in murine oral candidiasis models to assess their effectiveness against C. albicans biofilm formation peptide.com. These models often involve immunosuppression of mice, for instance, with agents like prednisolone, followed by oral inoculation with C. albicans to establish the infection biorxiv.orgresearchgate.net. Evaluation in these models typically involves assessing fungal burden and potentially clinical signs characteristic of oral thrush biorxiv.org. Research has shown that Cc-CATH peptides were tested in a murine oral candidiasis model using LL-37 as a reference peptide.com. Neither mortality nor any infections were observed in a murine oral candidiasis model induced by clinically relevant strains where this compound was selected and its antifungal activities against C. albicans were assessed tandfonline.com.
Models for Specific Animal Diseases (e.g., Bovine Mastitis)
This compound has also been evaluated for its activity against pathogens relevant to specific animal diseases, such as bovine mastitis. Mastitis is an inflammatory condition of the mammary glands, frequently caused by bacterial infection, and is a significant concern in dairy cattle researchgate.netfrontiersin.org. Studies have assessed the antimicrobial activity of various peptides, including this compound, against a panel of bacteria known to cause bovine mastitis researchgate.netnottingham.ac.ukrsc.org. This panel typically includes pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus equi researchgate.netnottingham.ac.ukrsc.org. This compound, alongside other antimicrobial peptides like ML-CATH and PD-CATH, has demonstrated high activity against these bacterial strains, including field isolates from milk with elevated somatic cell counts researchgate.netnottingham.ac.ukrsc.org. Minimum inhibitory concentrations (MICs) for this compound against these bacteria have been reported, indicating its potent antimicrobial capabilities in the context of bovine mastitis pathogens researchgate.netnottingham.ac.ukrsc.org.
| Peptide | Activity Against Bovine Mastitis Pathogens (MIC range, µg/mL) |
| This compound | 2–41 researchgate.netnottingham.ac.ukrsc.org |
| ML-CATH | 0.2–10.3 researchgate.netnottingham.ac.ukrsc.org |
| PD-CATH | 0.2–10.3 researchgate.netnottingham.ac.ukrsc.org |
Advanced Research Techniques and Bioinformatic Tools
Advanced research techniques and bioinformatic tools play a role in the broader study of antimicrobial peptides and host defense mechanisms, which provides context for understanding this compound. While direct application of every technique specifically to this compound may not be extensively documented in the provided search results, these methodologies are fundamental in the field.
Peptide Synthesis and Modification Strategies
The study and application of peptides like this compound often rely on efficient peptide synthesis and modification strategies. Solid-phase peptide synthesis (SPPS) is a common method for producing peptides, allowing for the controlled, step-wise addition of amino acids to a growing peptide chain anchored to a solid support biorxiv.orgresearchgate.netega-archive.org. This technique facilitates the synthesis of peptides and their analogs ega-archive.org. Modification strategies, such as C-terminal modifications or the incorporation of non-natural amino acids, can be employed to enhance peptide stability, bioactivity, and other properties researchgate.net. Research involving this compound has utilized peptide synthesis methods, with one study specifically mentioning the synthesis of truncated this compound peptides by solid-phase methods to investigate their activity nottingham.ac.uk.
Future Research Directions for Cc Cath3 and Cathelicidins
Elucidation of Novel Biological Functions Beyond Antimicrobial Activity
Future research on Cc-CATH3 and other cathelicidins will significantly focus on fully characterizing their biological functions extending beyond direct antimicrobial action. Studies have indicated that cathelicidins play pivotal roles in modulating inflammatory and immune responses. This includes influencing cytokine and chemokine production, as well as directing the recruitment and activity of immune cells such as neutrophils, monocytes, macrophages, and dendritic cells.
Further exploration is needed to understand the precise mechanisms by which cathelicidins, including this compound, exert these immunomodulatory effects. This involves investigating their interactions with host cell receptors, signaling pathways, and their impact on both innate and adaptive immune responses. The potential for cathelicidins to act as a link between innate and adaptive immunity, for instance, by influencing dendritic cell activation and T-lymphocyte polarization, warrants further detailed study.
Beyond immune modulation, cathelicidins have been implicated in processes such as wound healing, angiogenesis, and the neutralization of bacterial endotoxins like lipopolysaccharide (LPS). Future research will aim to delineate the specific roles of this compound in these processes and the underlying molecular mechanisms. The potential for certain cathelicidins to exhibit anti-inflammatory properties, indicating a possible therapeutic strategy for mitigating inflammatory diseases, is another key area for future investigation. Furthermore, preliminary studies suggest potential anti-tumor effects of some cathelicidins, opening avenues for research into the anti-cancer potential of this compound.
Advanced Peptide Engineering for Enhanced Stability and Specificity
A critical area for the future development of cathelicidin-based therapeutics, including potential applications for this compound, involves advanced peptide engineering. Natural cathelicidins can face limitations such as susceptibility to proteolytic degradation and potential toxicity to host cells at higher concentrations due to non-specific membrane interactions.
Future research will focus on designing modified cathelicidin (B612621) peptides with enhanced stability against proteases and improved specificity towards target cells or pathogens. Strategies include chemical modifications, alterations in peptide length, net charge, and hydrophobicity, as these factors influence activity and stability. Techniques such as isomerization, biomimetic end modifications, and multimerization are being explored to enhance stability and targeting.
Peptide cyclization and dimerization have shown promise in increasing both antimicrobial activity and proteolytic stability of cathelicidin-derived peptides. Encapsulation strategies using various delivery vehicles, such as metallic nanoparticles, polymeric materials, and lipid-based systems, also offer a promising avenue for stabilizing unstable peptides and ensuring target specificity, thereby preventing off-target effects. A deeper understanding of the mechanisms underlying these delivery systems is crucial for future success.
The goal of these engineering efforts is to create cathelicidin analogs, potentially derived from or inspired by this compound, that retain potent biological activity while overcoming limitations related to stability, toxicity, and specificity, paving the way for their clinical translation.
Integration with Multi-Omics Approaches for Comprehensive Understanding
Integrating multi-omics approaches is a crucial future direction for gaining a comprehensive understanding of this compound and the broader cathelicidin family. This involves combining data from genomics, transcriptomics, proteomics, metabolomics, and microbiomics to explore the complex interplay between cathelicidins, the host, and pathogens.
Genomic and transcriptomic studies can help identify novel cathelicidin genes and their expression patterns in different tissues and in response to various stimuli. Proteomics can provide insights into the mature peptide forms, post-translational modifications, and interactions with other host or microbial proteins. Metabolomics can help elucidate the metabolic pathways influenced by cathelicidins and their impact on the host environment. Microbiomics can reveal how cathelicidins shape the host microbiome and how microbial communities, in turn, affect cathelicidin expression and activity.
Applying multi-omics to study this compound expression and function in its native organism (Coturnix coturnix) under different physiological or challenge conditions can provide valuable context for its role in innate immunity. Furthermore, comparative multi-omics studies across different species can shed light on the evolution and diversification of cathelicidins and identify conserved or unique functional aspects relevant to this compound. This integrated approach will facilitate the discovery of novel cathelicidins with desired properties and provide a holistic view of their biological roles.
Development of Complex In Vitro and In Vivo Preclinical Models for Disease Contexts
Future research on this compound and cathelicidins necessitates the development and utilization of more complex and physiologically relevant in vitro and in vivo preclinical models. While traditional models have provided foundational knowledge, more sophisticated systems are required to accurately mimic human diseases and evaluate the therapeutic potential of cathelicidins.
This includes developing advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic systems, that better recapitulate the complexity of host tissues and cellular interactions. These models can be used to study the specific effects of this compound on different cell types, its mechanisms of action in a more realistic environment, and its potential toxicity.
In parallel, the development and application of more representative in vivo models are essential. This involves utilizing animal models that closely mimic human disease pathogenesis, including models for various infections, inflammatory conditions, autoimmune disorders, and potentially cancer. These models will allow for the evaluation of the efficacy of this compound or its engineered variants in a systemic context, assessing factors such as peptide distribution, metabolism, and interactions with the complex host environment. Utilizing models that allow for the study of specific disease contexts, such as those involving dysbiosis or compromised barrier function, will be particularly valuable.
Furthermore, developing models that enable the investigation of cathelicidin function in specific anatomical sites or in the context of polymicrobial infections will be crucial for understanding their roles in complex disease scenarios.
Exploration of Synergistic Effects with Other Host Defense Molecules
Exploring the synergistic effects of this compound and other cathelicidins with other components of the host defense system and conventional therapeutics is a key area for future research. The innate immune response involves a complex network of molecules and cells working in concert to eliminate pathogens and maintain homeostasis.
Future studies will investigate how this compound interacts synergistically with other host defense molecules, such as defensins, lactoferrin, and lysozyme, to enhance antimicrobial activity or modulate immune responses. Understanding these synergistic interactions can inform the development of combination therapies that leverage the strengths of multiple host defense mechanisms.
Furthermore, exploring the synergistic potential of cathelicidins with conventional antibiotics is crucial in the face of rising antimicrobial resistance. Combinations of cathelicidins with antibiotics could potentially reduce the effective dose of antibiotics, broaden the spectrum of activity, and mitigate the development of resistance. Research in this area will involve in vitro studies to assess synergistic antimicrobial effects and in vivo models to evaluate the efficacy of combination therapies in treating infections. The mechanisms underlying observed synergistic effects, whether through enhanced membrane permeability, intracellular targeting, or immunomodulation, will be a critical focus of these investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
